T-Butylgermane

MOCVD Ge epitaxy low-temperature deposition

T-Butylgermane (also known as tert-butylgermane or TBG, CAS 149540-54-5) is an organogermanium compound with the molecular formula C₄H₁₂Ge, belonging to the class of alkyl-substituted germane precursors used primarily in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) processes. It is a colorless, flammable liquid at room temperature with a molecular weight of approximately 132.73 g/mol and a boiling point of 50 °C.

Molecular Formula C4H9Ge
Molecular Weight 129.74 g/mol
CAS No. 149540-54-5
Cat. No. B123444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Butylgermane
CAS149540-54-5
Molecular FormulaC4H9Ge
Molecular Weight129.74 g/mol
Structural Identifiers
SMILESCC(C)(C)[Ge]
InChIInChI=1S/C4H9Ge/c1-4(2,3)5/h1-3H3
InChIKeyIPQIHKLSQKMGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Butylgermane (CAS 149540-54-5): Comparative Procurement Evidence for Semiconductor-Grade Organogermanium Precursors


T-Butylgermane (also known as tert-butylgermane or TBG, CAS 149540-54-5) is an organogermanium compound with the molecular formula C₄H₁₂Ge, belonging to the class of alkyl-substituted germane precursors used primarily in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) processes [1]. It is a colorless, flammable liquid at room temperature with a molecular weight of approximately 132.73 g/mol and a boiling point of 50 °C . Unlike fully substituted tetraalkylgermanes or toxic germane gas (GeH₄), TBG contains three reactive Ge–H bonds alongside a single tert-butyl group, conferring a distinctive balance of volatility, thermal decomposition characteristics, and deposition behavior that differentiates it from alternative Ge precursors in semiconductor thin-film applications [2].

Why T-Butylgermane Procurement Cannot Be Reduced to Generic 'Organogermanium Precursor' Specifications


Procurement decisions that treat alkylgermane precursors as interchangeable commodities introduce substantial process risk in semiconductor manufacturing and materials research. Organogermanium precursors exhibit pronounced divergence in thermal decomposition pathways, activation energies, vapor pressure characteristics, and resulting film purity profiles [1][2]. For instance, tetraethylgermane (GeEt₄) lacks reactive Ge–H bonds and requires higher deposition temperatures with different decomposition mechanisms, while fully substituted tetrabutylgermane exhibits significantly lower volatility and higher activation energy barriers [3]. Even structurally similar alternatives such as isobutylgermane (IBGe, an isomer) demonstrate different decomposition onset temperatures (ca. 325–350 °C for IBGe versus distinct behavior for TBG) and varying carbon incorporation profiles in deposited films [4]. The specific tert-butyl substitution pattern of TBG enables a unique β-hydrogen elimination pathway that is not available to n-alkyl or fully substituted germanes, directly impacting low-temperature epitaxial growth capability and film crystallinity [5]. Substituting one precursor for another without validating process compatibility may result in altered deposition rates, increased carbon contamination, degraded film morphology, or complete process failure.

Quantitative Comparative Evidence: T-Butylgermane versus Alternative Germanium Precursors


Low-Temperature Epitaxial Growth Capability: TBG Enables 320 °C Ge Homoepitaxy

T-Butylgermane enables Ge homoepitaxial film growth at 320 °C via MOCVD [1]. This deposition temperature is substantially lower than typical thermal budgets required for tetraethylgermane (GeEt₄) and other fully alkyl-substituted germanium precursors, which generally require temperatures exceeding 450–500 °C for effective decomposition and film growth [2]. The reduced thermal budget is attributed to TBG's unique decomposition mechanism—β-hydrogen elimination yielding GeH₄ and isobutene—which is not accessible to precursors lacking Ge–H bonds or possessing alternative alkyl substitution patterns [1]. In Ge-Sb-Te (GST) film deposition studies, methyl-group-based germanium precursors required deposition temperatures of 600–650 °C, whereas alternative precursor combinations achieved reductions only to ≥300 °C [3].

MOCVD Ge epitaxy low-temperature deposition

Activation Energy for Decomposition: TBG Exhibits Intermediate Eₐ of 160 kJ/mol

The activation energy (Eₐ) for t-butylgermane decomposition is reported as 160 kJ/mol [1]. This value positions TBG intermediate within the spectrum of organogermanium precursors: tetraethylgermane (GeEt₄) exhibits a lower activation barrier of 142 kJ/mol, whereas tetravinylgermane (GeVinyl₄) requires a substantially higher 185 kJ/mol [1]. Digermane (Ge₂H₆) demonstrates pressure-dependent activation energies of 125 kJ/mol (at 0.0039 mbar) and 163 kJ/mol (at 0.295 mbar), overlapping with but not exceeding TBG at comparable pressures [1]. This intermediate activation energy reflects TBG's balance between thermal stability during storage and handling, and efficient decomposition under deposition conditions.

thermal decomposition activation energy CVD kinetics

Decomposition Mechanism Specificity: β-Hydrogen Elimination to GeH₄ and Isobutene

Ab initio calculations reveal that t-butylgermane undergoes a specific β-hydrogen elimination pathway, decomposing predominantly into germane (GeH₄) and isobutene [CH₂=C(CH₃)₂] [1]. This decomposition mechanism is structurally dependent on the presence of β-hydrogens on the tert-butyl group, a feature absent in methyl- or ethyl-substituted germanes, and inaccessible to fully substituted tetraalkylgermanes that lack reactive Ge–H bonds [2]. The generation of GeH₄ as a decomposition intermediate provides a reactive germanium source that facilitates high-quality epitaxial growth at reduced temperatures compared to precursors that decompose via alternative radical or surface-mediated pathways [1]. The gaseous isobutene byproduct is readily evacuated from the deposition chamber, minimizing carbon contamination in the growing film [3].

decomposition pathway β-hydrogen elimination film purity

Ge₁₋ₓSnₓ Alloy Epitaxy: TBGe Enables 5.1% Sn Incorporation

In direct comparative MOCVD studies for Ge₁₋ₓSnₓ epitaxial growth, tertiary-butyl-germane (TBGe, synonym for t-butylgermane) was successfully employed alongside tri-butyl-vinyl-tin (TBVSn) to achieve a Sn content of 5.1% in the Ge₁₋ₓSnₓ epitaxial layer on Ge(001) substrates [1][2]. The same studies examined tetra-ethyl-germane (TEGe) as an alternative Ge precursor, establishing a direct comparator context for evaluating precursor suitability in GeSn alloy deposition [3]. The reported Sn incorporation level of 5.1% is significant for bandgap engineering applications, as Sn content directly modulates the electronic and optical properties of GeSn alloys [4].

GeSn alloys MOCVD epitaxial growth

Vapor Pressure Sufficiency for CVD: TBG Demonstrates Adequate Volatility Without High-Pressure Hazards

The vapor pressure of t-butylgermane is reported as 'sufficiently high in the CVD process' [1], with a boiling point of 50 °C [2]. This volatility profile positions TBG as a practical liquid precursor for CVD and MOCVD applications, offering adequate vapor delivery without the extreme hazards associated with high-pressure gaseous precursors such as germane (GeH₄). In contrast, fully substituted tetrabutylgermane (CAS 1067-42-1) exhibits substantially lower volatility, with a boiling point of >277 °C and vapor pressure of approximately 0.000668 mmHg at 25 °C, rendering it unsuitable for standard vapor delivery systems . Isobutylgermane (IBGe), a structural isomer, is noted to possess 'very high vapor pressure' and a decomposition onset of 325–350 °C, representing a different volatility-thermal stability trade-off [3].

vapor pressure CVD precursor volatility

Nanowire Growth Suitability: TBG Enables Low-Temperature Crystalline Ge Nanowire Synthesis

T-Butylgermane has been employed as a precursor for the growth of highly crystalline Ge nanorods (NRs) and nanowires (NWs) in a low-temperature process using Ga as a growth promoter [1]. This application leverages TBG's decomposition characteristics and the reactivity of its Ge–H bonds. In comparative nanowire growth studies, diphenylgermane (DPG), n-butylgermane (NBG), and tetraethylgermane (TEG) were evaluated for LIMOCVD nanowire synthesis; DPG exhibited the most suitable reactivity among those tested, with NBG and TEG demonstrating different reactivity profiles [2]. TBG represents a distinct alkyl substitution pattern (tert-butyl) not directly evaluated in that specific study, but its demonstrated utility for nanowire growth [1] provides an alternative precursor option with potentially different nucleation and growth kinetics compared to n-alkyl or phenyl-substituted germanes [3].

Ge nanowires nanostructures low-temperature synthesis

Procurement-Validated Application Scenarios for T-Butylgermane Based on Comparative Evidence


Low-Temperature MOCVD of Germanium Homoepitaxial Films

Based on demonstrated Ge homoepitaxial film growth at 320 °C via MOCVD [1], t-butylgermane is the preferred precursor selection when process thermal budget constraints preclude the use of tetraethylgermane or other fully alkyl-substituted precursors that require deposition temperatures exceeding 450 °C. This scenario applies to semiconductor manufacturing workflows involving temperature-sensitive substrates, stacked device architectures with limited thermal tolerance, or energy-conscious fabrication facilities seeking reduced process temperatures. The β-hydrogen elimination mechanism unique to TBG [1] enables this low-temperature capability while maintaining film crystallinity.

Ge₁₋ₓSnₓ Alloy Epitaxy for Photonic and High-Mobility Electronic Devices

Direct comparative MOCVD studies have validated t-butylgermane (TBGe) as a viable Ge precursor for Ge₁₋ₓSnₓ epitaxial growth, achieving a Sn incorporation level of 5.1% on Ge(001) substrates [2][3]. This application scenario is directly relevant to research and development of GeSn-based photodetectors, mid-infrared light sources, and high-mobility transistors where precise Sn composition control is critical. Procurement of TBG for this application is supported by head-to-head precursor evaluations that included tetra-ethyl-germane (TEGe) as a comparator [4], establishing TBG's suitability in this specific materials system.

Synthesis of Crystalline Germanium Nanowires and Nanorods via VLS Growth

T-Butylgermane has been successfully employed for the low-temperature growth of highly crystalline Ge nanorods and nanowires when combined with Ga as a growth promoter [5]. This application scenario is applicable to nanotechnology research and development focused on Ge-based nanoscale electronic devices, sensors, and energy storage materials. While multiple alkylgermane precursors have been investigated for nanowire synthesis (including methyl-, ethyl-, and n-butylgermane, as well as diphenylgermane) [6][7], TBG's demonstrated capability with Ga-mediated low-temperature growth provides a distinct process option that may offer advantages in nucleation control or growth selectivity.

CVD of GeSbTe (GST) Phase-Change Memory Materials

In Ge-Sb-Te (GST) thin film deposition for phase-change memory applications, tert-butylgermanium precursors have been employed to deposit low-carbon-impurity GST films by CVD at temperatures around 300 °C [8]. Comparative precursor evaluations in GST systems have established that methyl-group germanium precursors require deposition temperatures of 600–650 °C, while optimized alkyl precursor sets can reduce deposition temperature to ≥300 °C [9]. The use of TBG or related tert-butylgermanium compounds in this application scenario is supported by demonstrated film quality and reduced thermal processing requirements relative to methyl-based alternatives, directly relevant to phase-change memory fabrication where thermal budget and carbon contamination are critical quality parameters.

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